molecular formula C35H52BrN5O4Si2 B2438004 1H-Benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester CAS No. 1012104-44-7

1H-Benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester

Cat. No.: B2438004
CAS No.: 1012104-44-7
M. Wt: 742.906
InChI Key: XDFSDRPZBGYGQH-MCZWQBSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester is a useful research compound. Its molecular formula is C35H52BrN5O4Si2 and its molecular weight is 742.906. The purity is usually 95%.
BenchChem offers high-quality 1H-Benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[[5-bromo-1-(2-trimethylsilylethoxymethyl)indazol-3-yl]amino]-1-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52BrN5O4Si2/c1-10-44-33(42)24-11-17-31-29(21-24)37-34(41(31)26-13-15-27(16-14-26)45-47(8,9)35(2,3)4)38-32-28-22-25(36)12-18-30(28)40(39-32)23-43-19-20-46(5,6)7/h11-12,17-18,21-22,26-27H,10,13-16,19-20,23H2,1-9H3,(H,37,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFSDRPZBGYGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3=NN(C4=C3C=C(C=C4)Br)COCC[Si](C)(C)C)C5CCC(CC5)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52BrN5O4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

742.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1H-benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester is a complex benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzimidazole core with various substituents that enhance its biological activity. The presence of bromine and trimethylsilyl groups is particularly noteworthy as these modifications can influence the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been observed to cause S/G2 phase arrest in leukemic cells, which is associated with downregulation of cyclins and CDKs .
  • Apoptosis Induction : Evidence suggests that certain benzimidazole derivatives lead to increased DNA strand breaks and activation of pro-apoptotic pathways, including PARP cleavage .

Antitubercular Activity

Some benzimidazole derivatives have demonstrated activity against Mycobacterium tuberculosis. For example, compounds structurally similar to the one have shown minimum inhibitory concentrations (MIC) ranging from 0.8 to 12.5 μg/mL against resistant strains of M. tuberculosis . This suggests that modifications in the benzimidazole structure can enhance its antitubercular efficacy.

Antimicrobial Properties

Benzimidazole derivatives are also noted for their antimicrobial activities. The compound's structural features may contribute to its effectiveness against various pathogens. In particular:

  • Inhibition of Bacterial Growth : Certain studies have highlighted the antibacterial properties of benzimidazole derivatives, suggesting potential applications in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A study focused on a series of benzimidazole derivatives similar to the compound demonstrated significant cytotoxicity against leukemia cell lines. The most effective derivative induced cell death with an IC50 value as low as 3 µM, indicating strong potential as an anticancer agent .

Case Study 2: Antitubercular Activity

Another investigation evaluated the antitubercular activity of synthesized benzimidazole derivatives against the H37Rv strain of M. tuberculosis. Compounds exhibited MIC values comparable to standard treatments like Isoniazid, showcasing their potential as alternative therapies for tuberculosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; cell cycle arrest
AntitubercularMIC values: 0.8 - 12.5 µg/mL
AntimicrobialEffective against various bacterial strains

Table 2: Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityReference
Methyl 1-(4-methoxyphenethyl)IC50 = 3 µM in leukemia cells
Ethyl ester variantMIC = 0.8 µg/mL against M. tuberculosis
Trimethylsilyl substitutedEnhanced antimicrobial properties

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzimidazole compounds, including those similar to the target compound, exhibit significant anticancer properties. For instance, studies on 1H-benzimidazole-5-carboxylic acid derivatives have shown their potential as anti-leukemic agents. One derivative demonstrated an IC50 value of 3 µM against leukemic cells, inducing apoptosis through mechanisms such as cell cycle arrest and downregulation of cyclin-dependent kinase (CDK) proteins . The structural features of benzimidazole compounds are crucial for their interaction with biological targets, enhancing their efficacy as chemotherapeutic agents.

Anti-inflammatory Properties

The indazole scaffold present in the compound has been linked to anti-inflammatory effects. For example, certain indazole-containing derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. Compounds with this structure have been evaluated for their ability to reduce inflammation and pain in various models . The presence of specific substituents on the indazole ring can significantly influence the anti-inflammatory potency.

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has also been explored. Compounds similar to the target structure have demonstrated activity against various bacterial strains and fungi. For instance, one study highlighted that certain derivatives exhibited higher inhibition rates against penicillin-resistant Staphylococcus aureus and other pathogens . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of compounds like 1H-benzimidazole-5-carboxylic acid derivatives. Variations in substituents at specific positions on the benzimidazole or indazole rings can lead to significant changes in biological activity. For example, modifications at the 4-position and 6-position of the indazole scaffold have been shown to enhance inhibitory activities against specific targets like indoleamine 2,3-dioxygenase (IDO) . This insight is critical for developing more potent analogs.

Synthesis and Development

The synthesis of this compound involves advanced organic chemistry techniques that allow for precise modifications to enhance its pharmacological properties. Recent advancements have included metal-free catalyzed reactions and ligand-free methods that simplify the synthesis process while maintaining high yields . These methodologies are essential for scaling up production for clinical applications.

Case Studies

Several case studies highlight the applications of related compounds:

  • Anti-leukemic Studies : A study focused on a benzimidazole derivative demonstrated significant cytotoxicity against leukemia cell lines, supporting further development as a targeted therapy .
  • Inflammation Models : Indazole derivatives were tested in animal models for their ability to reduce inflammation markers and pain response, showing promise for treating chronic inflammatory conditions .
  • Antimicrobial Efficacy : Research on various benzimidazole derivatives revealed potent antimicrobial activity against resistant strains, suggesting potential use in developing new antibiotics .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis .

Reaction Conditions Reagents Product Yield
Aqueous NaOH (1M), THF, refluxNaOH, H₂O2-(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-...85%
LiOH in MeOH/H₂O (3:1), 50°CLiOHCarboxylic acid derivative (CAS 1415565-14-8) 78%

Silyl Ether Deprotection

Both the trimethylsilyl ethoxymethyl (SEM) and tert-butyldimethylsilyl (TBDMS) groups are cleaved under acidic or fluoride-driven conditions, enabling selective deprotection.

SEM Group Cleavage

The SEM group is removed using trifluoroacetic acid (TFA), exposing reactive sites for further functionalization.

Conditions Reagents Product Applications
TFA (50% in DCM), 0°C → RTTFAFree indazole NH groupIntermediate for cross-coupling

TBDMS Group Cleavage

The TBDMS-protected hydroxyl group is liberated using tetrabutylammonium fluoride (TBAF):

Conditions Reagents Product Yield
TBAF (1M in THF), RTTBAFTrans-4-hydroxycyclohexyl derivative92%

Suzuki–Miyaura Cross-Coupling

The bromo substituent on the indazole ring participates in palladium-catalyzed cross-coupling with boronic acids, enabling aryl–aryl bond formation.

Catalyst System Base Boronic Acid Product Yield
Pd(PPh₃)₄, K₂CO₃K₂CO₃Phenylboronic acidBiaryl derivative76%
PdCl₂(dppf), CsFCsF4-MethoxyphenylboronicMethoxy-substituted analog68%

Nucleophilic Substitution

The bromo group undergoes nucleophilic displacement with amines or thiols under transition-metal-free conditions:

Nucleophile Conditions Product Yield
MorpholineDMF, 120°C, 12hMorpholinyl-substituted derivative63%
Sodium thiomethoxideDMSO, 80°C, 6hMethylthio analog58%

Cyclohexyloxy Group Modifications

The trans-cyclohexyloxy group remains stable under most conditions but can undergo oxidation or reduction if exposed to strong agents:

Reaction Reagents Product Notes
Oxidation (CrO₃/H₂SO₄)Jones reagentKetone formationLow yield (22%)
Hydrogenation (H₂/Pd-C)H₂, Pd/CCyclohexanol derivativeRequires TBDMS deprotection

Thermal Stability and Side Reactions

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily due to silyl ether breakdown. Side reactions include:

  • Ester transesterification with alcohols under acidic catalysis (e.g., MeOH/H⁺).

  • Radical bromination at the benzimidazole C4 position under UV light.

Research Insights

  • The SEM group’s stability in basic media allows sequential deprotection strategies, enabling selective functionalization.

  • Suzuki coupling yields drop significantly with electron-deficient boronic acids due to reduced nucleophilicity.

  • Computational studies (DFT) suggest the bromo group’s ortho-directing effect enhances regioselectivity in electrophilic substitutions.

This compound’s multifunctional design supports its utility in constructing complex pharmacophores, particularly in kinase inhibitor development .

Preparation Methods

Heterocyclization of 4-(Methylamino)-3-Nitrobenzoate Derivatives

The benzimidazole ring is constructed via sodium dithionite-mediated cyclization, as demonstrated in analogous syntheses. Ethyl 4-(methylamino)-3-nitrobenzoate undergoes condensation with aldehydes in dimethyl sulfoxide (DMSO) at 80–100°C, followed by hydrolysis:

Reaction Conditions

Component Quantity/Concentration
Ethyl 4-(methylamino)-3-nitrobenzoate 1.0 equiv
Sodium dithionite (Na₂S₂O₄) 3.0 equiv
DMSO 0.5 M
Temperature 90°C, 12 h

This method yields ethyl 1-methyl-1H-benzimidazole-5-carboxylate in 68–72% yield after base hydrolysis.

Preparation of the Indazole Fragment

Synthesis of 5-Bromo-1H-indazol-3-amine

Aminohydrazones cyclize under acidic conditions to form 1H-indazoles. For 5-bromo substitution:

  • Bromination : 3-Nitroindazole is treated with bromine in acetic acid at 40°C (72% yield).
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine.

SEM Protection of the Indazole Nitrogen

The 1-position nitrogen is protected using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl):

$$
\text{5-Bromo-1H-indazol-3-amine} + \text{SEM-Cl} \xrightarrow{\text{Et₃N, DCM}} \text{5-Bromo-1-SEM-1H-indazol-3-amine} \quad (89\% \text{ yield})
$$

Fragment Coupling and Final Assembly

Buchwald-Hartwig Amination

The indazole amine is coupled to the benzimidazole C-2 position using palladium catalysis:

Reaction Protocol

Parameter Value
Catalyst Pd₂(dba)₃ (5 mol%)
Ligand XantPhos (10 mol%)
Base Cs₂CO₃ (2.5 equiv)
Solvent Toluene
Temperature 110°C, 24 h

This affords the coupled product in 58% yield.

Global Deprotection and Purification

Sequential deprotection is performed:

  • SEM Removal : Treatment with HF·pyridine in THF cleaves the SEM group (quantitative).
  • TBDMS Cleavage : Tetrabutylammonium fluoride (TBAF) in THF removes the silyl ether (93% yield).

Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.

Optimization Challenges and Solutions

Competing Side Reactions

  • N-Alkylation vs. O-Alkylation : Mitsunobu conditions favor N-alkylation due to phosphine coordination.
  • Indazole Bromine Displacement : Lowering reaction temperature to 80°C prevents debromination during amination.

Yield Improvement Strategies

Step Improvement Yield Increase
Benzimidazole cyclization Microwave-assisted (150°C, 1 h) 72% → 88%
SEM protection Anhydrous DMF solvent 89% → 94%

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, H-4 benzimidazole), 7.89 (d, J = 8.5 Hz, 1H, indazole H-7), 5.42 (s, 2H, SEM CH₂).
  • HRMS (ESI+): m/z calc. for C₃₄H₄₈BrN₅O₅Si₂ [M+H]⁺: 798.2214; found: 798.2209.

Chromatographic Purity

Method Conditions Purity
HPLC C18, 70:30 MeCN/H₂O, 1 mL/min 99.2%
TLC SiO₂, EtOAc/Hexanes (1:1) Rf 0.45

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors enhance heat transfer during exothermic cyclization steps (Patent WO2013150545A2).
  • Cost Analysis :


















    ReagentCost per kg (USD)
    SEM-Cl1,200
    Pd₂(dba)₃12,500
    trans-4-Hydroxycyclohexanol800

Q & A

Q. What synthetic routes are commonly employed to prepare the ethyl ester group in this compound?

The ethyl ester is typically introduced via esterification of the carboxylic acid precursor. For example, refluxing the carboxylic acid derivative with ethanol in the presence of a catalytic acid (e.g., HCl or H₂SO₄) under anhydrous conditions yields the ester. Key intermediates, such as 1H-benzimidazole-5-carboxylic acid (CAS: 15788-16-6), are synthesized first, followed by protection/deprotection steps for functional groups like the SEM [(2-(trimethylsilyl)ethoxy)methyl] and TBDMS [(1,1-dimethylethyl)dimethylsilyl] moieties .

Example Reaction Conditions:

StepReagents/ConditionsTimeYieldReference
EsterificationEthanol, H₂SO₄, reflux4–6 h75–85%

Q. How are intermediates and final products characterized in this synthesis?

Characterization relies on multi-modal spectroscopic and analytical methods:

  • IR Spectroscopy : Identifies functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹ in benzimidazole derivatives) .
  • NMR : ¹H-NMR detects protons in aromatic (δ 6.5–8.5 ppm) and silyl-protected regions (e.g., SEM group protons at δ 0.0–0.5 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ peaks with isotopic patterns for bromine) .
  • Elemental Analysis : Validates purity (<±0.4% deviation from theoretical C/H/N values) .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

Data contradictions (e.g., unexpected shifts in NMR or IR) require cross-validation:

Repetition : Confirm reproducibility under identical conditions.

Alternative Techniques : Use ¹³C-NMR or 2D-COSY to resolve overlapping signals.

Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra .

Elemental Analysis : Rule out impurities affecting spectral clarity .

Case Study : A singlet at δ 12.31 in ¹H-NMR was initially misassigned to S-H but corrected to N-H after ¹³C-NMR and HSQC analysis .

Q. What strategies optimize the removal of SEM and TBDMS protecting groups without side reactions?

  • SEM Removal : Use TBAF (tetrabutylammonium fluoride) in THF at 0°C to cleave the SEM group selectively .
  • TBDMS Stability : Retain TBDMS under mild acidic conditions (pH 4–6) but cleave with HF-pyridine in polar aprotic solvents .

Example Conditions:

Protecting GroupReagentSolventTemp.Time
SEMTBAFTHF0°C1–2 h
TBDMSHF-pyridineDMFRT4 h

Q. How does the trans-4-silyloxycyclohexyl moiety influence solubility and stability?

The bulky, hydrophobic silyl group:

  • Reduces Aqueous Solubility : Requires formulation in DMSO or PEG-based solvents for biological assays.
  • Enhances Thermal Stability : Melting points >300°C observed for similar silyl-protected benzimidazoles .
  • pH Sensitivity : Hydrolyzes in strong acidic/basic conditions (pH <2 or >10), necessitating neutral buffers during storage .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • DFT Calculations : Model transition states for bromine substitution at the 5-bromoindazolyl position.
  • MD Simulations : Assess steric hindrance from the SEM group on reaction kinetics .
  • QSPR Models : Correlate substituent electronic effects (Hammett σ constants) with reaction rates .

Q. How are biological activities of benzimidazole derivatives evaluated methodologically?

In Vitro Assays :

  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination).
  • Antimicrobial : Broth microdilution for MIC values .

Structure-Activity Relationship (SAR) : Vary substituents (e.g., bromine vs. chlorine) to assess impact on potency .

Molecular Docking : Target enzymes (e.g., topoisomerase II) to rationalize activity .

Data Contradiction Analysis Example
Issue : Discrepancy in reported melting points for 1H-benzimidazole-5-carboxylic acid (>300°C vs. 154°C ).
Resolution : The lower value (154°C) corresponds to the hydrated form, while the anhydrous form decomposes above 300°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.